molecular formula C12H11NO4S B8778972 4-FORMYL-N-(FURAN-2-YLMETHYL)BENZENESULFONAMIDE CAS No. 603999-01-5

4-FORMYL-N-(FURAN-2-YLMETHYL)BENZENESULFONAMIDE

Cat. No.: B8778972
CAS No.: 603999-01-5
M. Wt: 265.29 g/mol
InChI Key: XAAMDUONGWJZEL-UHFFFAOYSA-N
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Description

4-FORMYL-N-(FURAN-2-YLMETHYL)BENZENESULFONAMIDE is an organic compound that features a benzene ring substituted with a formyl group, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-FORMYL-N-(FURAN-2-YLMETHYL)BENZENESULFONAMIDE typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the formylated benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Furan Ring Introduction: The furan ring can be attached via a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced to the sulfonamide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 4-Carboxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide.

    Reduction: 4-Hydroxymethyl-N-[(furan-2-yl)methyl]benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-FORMYL-N-(FURAN-2-YLMETHYL)BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-FORMYL-N-(FURAN-2-YLMETHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folate synthesis in microorganisms.

Comparison with Similar Compounds

    4-Formyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

    4-Formyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: 4-FORMYL-N-(FURAN-2-YLMETHYL)BENZENESULFONAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

603999-01-5

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

4-formyl-N-(furan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11NO4S/c14-9-10-3-5-12(6-4-10)18(15,16)13-8-11-2-1-7-17-11/h1-7,9,13H,8H2

InChI Key

XAAMDUONGWJZEL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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